PEG 400 dilaurate

Catalog No.
S1817520
CAS No.
68139-91-3
M.F
C18H34O2
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG 400 dilaurate

CAS Number

68139-91-3

Product Name

PEG 400 dilaurate

Molecular Formula

C18H34O2

Synonyms

Protamate 400 DL(TM), PEG-8 Dilaurate(TM), Polyethylene glycol dicocoate(TM)

Polyethylene Glycol 400 Dilaurate is a polyether compound formed by the esterification of polyethylene glycol with lauric acid, a fatty acid derived from coconut oil. It is characterized by its low toxicity and versatility, making it suitable for various applications across industries such as pharmaceuticals, cosmetics, and food production. This compound is known for its emulsifying, lubricating, and solubilizing properties, which enhance the stability and texture of formulations.

The primary chemical reaction involved in the synthesis of Polyethylene Glycol 400 Dilaurate is the esterification process between lauric acid and polyethylene glycol. This reaction typically requires acidic or basic catalysts to facilitate the formation of ester bonds. The general reaction can be represented as follows:

Polyethylene Glycol+Lauric AcidPEG 400 Dilaurate+Water\text{Polyethylene Glycol}+\text{Lauric Acid}\rightarrow \text{PEG 400 Dilaurate}+\text{Water}

This reaction may also yield byproducts such as unreacted ethylene oxide and lauric acid, which necessitate purification steps to remove impurities like 1,4-dioxane, a known contaminant from ethoxylation processes .

The synthesis of Polyethylene Glycol 400 Dilaurate involves several steps:

  • Preparation of Reactants: Lauric acid and polyethylene glycol are prepared in appropriate ratios.
  • Catalysis: An acidic or basic catalyst is introduced to facilitate the esterification reaction.
  • Esterification Reaction: The reactants are heated under controlled conditions to promote the formation of the ester bond.
  • Purification: The product undergoes purification processes to remove any unreacted materials and byproducts such as 1,4-dioxane.

This method ensures a high yield of the desired product while minimizing impurities .

Polyethylene Glycol 400 Dilaurate has diverse applications across multiple sectors:

  • Cosmetics: Used as an emulsifier and surfactant in creams, lotions, and cleansing products.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its lubricating properties.
  • Food Industry: Serves as a food additive for stabilizing emulsions and enhancing texture.
  • Industrial Uses: Employed in coatings, paints, and adhesives for its emulsifying capabilities .

Polyethylene Glycol 400 Dilaurate shares similarities with other polyethylene glycol esters but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameCAS NumberPropertiesUnique Features
Polyethylene Glycol 200 Laurate9005-02-1Emulsifying agent; low toxicityShorter polyethylene glycol chain
Polyethylene Glycol 400 Stearate9005-08-7Emulsifier; used in creamsDerived from stearic acid
Polyethylene Glycol 600 Laurate9005-02-1Emulsifying agent; higher molecular weightGreater viscosity compared to PEG 400
Polyethylene Glycol Distearate9005-08-7Used as an emulsifier; stable formulationContains two ester groups

Polyethylene Glycol 400 Dilaurate's unique balance of hydrophilicity and lipophilicity makes it particularly effective in stabilizing emulsions while providing a smooth texture in formulations . Its lower molecular weight compared to other esters allows for better absorption and less irritation when used in topical applications.

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry designation for polyethylene glycol 400 dilaurate follows the systematic nomenclature as poly(oxy-1,2-ethanediyl), alpha-(1-oxododecyl)-omega-[(1-oxododecyl)oxy]-, representing the precise structural arrangement of the polymer backbone and ester functionalities. The compound's structural formula demonstrates the characteristic polyethylene glycol chain with terminal lauric acid ester groups, expressed as (C₂H₄O)ₙC₂₄H₄₆O₃, where n represents the average number of ethylene oxide units corresponding to a molecular weight of approximately 400 daltons. Alternative molecular representations include C₁₁H₂₅COO(CH₂CH₂O)ₙCOC₁₁H₂₅, emphasizing the diester configuration with lauric acid chains attached to both terminal positions of the polyethylene glycol backbone.

The structural configuration exhibits both hydrophilic and lipophilic regions, with the central polyethylene glycol segment providing water solubility characteristics while the terminal dodecanoic acid chains contribute to oil solubility properties. This amphiphilic architecture enables the compound to function effectively as a surfactant and emulsifying agent across various industrial applications. The ester linkages between the polyethylene glycol backbone and lauric acid moieties represent the critical functional groups responsible for the compound's surface-active properties and chemical stability under standard processing conditions.

CAS Numbers (68139-91-3, 9005-02-1) and Synonyms

Polyethylene glycol 400 dilaurate is registered under multiple Chemical Abstracts Service numbers, reflecting variations in molecular weight distribution and manufacturing specifications. The primary CAS number 9005-02-1 corresponds to the general classification of polyethylene glycol dilaurate, encompassing various molecular weight ranges within this chemical family. The secondary CAS number 68139-91-3 specifically identifies formulations derived from coconut fatty acids as diesters with polyethylene glycol, representing commercial variants that may contain mixed fatty acid compositions.

Extensive synonymous nomenclature exists for this compound, including polyglycol dilaurate, oxyethylenated lauryl alcohol, polyoxyethylene dilaurate, polyoxyethylene dilauryl ether, and poly(oxyethylene) dilaurate. Commercial designations frequently incorporate numerical indicators such as polyethylene glycol-4 dilaurate, polyethylene glycol-8 dilaurate, and polyethylene glycol-12 dilaurate, where the numbers represent the average degree of ethoxylation. International regulatory databases recognize additional synonyms including dodecanoic acid 1,2-ethanediyl ester, lauric acid ethylene ester, and ethylene glycol didodecanoate, reflecting the diverse regulatory and commercial contexts in which this compound appears.

Molecular Weight and Polydispersity

The molecular weight characteristics of polyethylene glycol 400 dilaurate demonstrate inherent polydispersity typical of ethoxylated compounds, with weight-average molecular weights ranging from approximately 400 to 600 daltons depending on the degree of polymerization. The polydispersity index, calculated as the ratio of weight-average molecular weight to number-average molecular weight, typically ranges from 1.2 to 1.8 for commercial preparations, indicating moderate molecular weight distribution. Mass spectrometry analysis reveals discrete molecular weight populations corresponding to different ethylene oxide chain lengths, with the predominant species containing 8 to 12 ethylene oxide units in the polymer backbone.

Saponification values provide quantitative measures of ester content, typically ranging from 125 to 155 milligrams of potassium hydroxide per gram of sample, which correlates directly with molecular weight and ester functionality. The relationship between saponification value and molecular weight enables precise characterization of commercial batches and quality control verification. Acid values, representing residual carboxylic acid content, generally remain below 10 milligrams of potassium hydroxide per gram, indicating high conversion efficiency in the esterification process.

Historical Context and Discovery

Evolution of Polyethylene Glycol Ester Synthesis

The synthesis of polyethylene glycol esters originated from fundamental developments in polyethylene glycol production, first reported in 1859 when A. V. Lourenço and Charles Adolphe Wurtz independently isolated polyethylene glycol products through ethylene oxide polymerization. The subsequent evolution of esterification techniques progressed through catalytic developments, initially employing acidic catalysts such as sulfuric acid and p-toluenesulfonic acid to facilitate the condensation reaction between polyethylene glycol and fatty acids. Advanced catalytic systems emerged in the late 20th century, including heterogeneous acid catalysts such as cesium heteropoly acids, which demonstrated superior selectivity for monoester formation and reduced byproduct generation.

Modern synthesis approaches emphasize catalyst-free esterification processes utilizing the unique molecular structure of hydroxy fatty acids to achieve enhanced reaction efficiency and product purity. The development of controlled esterification conditions, including precise temperature regulation and water removal techniques, enabled manufacturers to achieve targeted molecular weight distributions and minimize undesired side reactions. Continuous improvements in reaction monitoring and analytical techniques, particularly high-performance liquid chromatography with evaporative light scattering detection, facilitated real-time process optimization and quality assurance.

Industrial Adoption Timeline

The industrial adoption of polyethylene glycol 400 dilaurate followed the broader commercialization of nonionic surfactants during the mid-20th century, driven by increasing demand for effective emulsifying agents in cosmetic and pharmaceutical formulations. Initial commercial applications focused on textile processing and industrial lubricants, where the compound's dual solubility characteristics provided advantages over traditional surfactants in specialized processing environments. The expansion into personal care products occurred during the 1960s and 1970s, coinciding with regulatory approval for cosmetic ingredients and growing consumer preference for stable, non-irritating formulations.

Chemical Synthesis Pathways

Esterification of Polyethylene Glycol 400 with Lauric Acid

The primary synthesis route for polyethylene glycol 400 dilaurate involves the direct esterification reaction between polyethylene glycol 400 and lauric acid [1] [5]. This reaction proceeds through a condensation mechanism where the hydroxyl groups of polyethylene glycol 400 react with the carboxyl groups of lauric acid to form ester bonds, with water as the byproduct [4] [6]. The general reaction can be represented as the formation of diester compounds through sequential esterification steps .

The reaction typically requires elevated temperatures ranging from 130 to 160 degrees Celsius to achieve optimal conversion rates [4] [7]. Under these conditions, the esterification process demonstrates high selectivity toward the formation of dilaurate derivatives, with reported yields ranging from 85 to 98 percent depending on reaction parameters [7]. The reaction time varies from 4 to 24 hours, with longer reaction periods generally favoring higher degrees of esterification [4].

Optimization studies have revealed that the molar ratio of reactants significantly influences product distribution [4] [7]. A stoichiometric excess of lauric acid relative to polyethylene glycol 400 promotes complete esterification and enhances the formation of diester products [4]. Research has demonstrated that using a molar ratio of 2.5 moles of polyethylene glycol 400 to 5.0 moles of lauric acid under controlled conditions can achieve esterification degrees exceeding 98 percent [4].

The esterification mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid, followed by proton transfer and elimination of water [6]. This process requires the removal of water to drive the reaction toward completion, typically achieved through vacuum distillation or the use of dehydrating agents [4] [7].

Ethoxylation of Fatty Acid Derivatives

An alternative synthesis pathway involves the ethoxylation of fatty acid derivatives using ethylene oxide as the alkylating agent [11] [12]. This method represents a significant industrial approach for producing polyethylene glycol fatty acid esters with controlled molecular weight distributions [10] [11]. The ethoxylation process typically operates under homogeneous conditions using basic catalysts to facilitate the addition of ethylene oxide to fatty acid substrates [11].

The ethoxylation reaction proceeds through sequential addition of ethylene oxide units to fatty acid molecules, resulting in the formation of polyoxyethylene chains [10] [11]. Research has shown that this method can achieve excellent selectivity when conducted at temperatures between 80 and 180 degrees Celsius [10] [11]. The reaction demonstrates superior control over molecular weight distribution compared to traditional esterification methods [11].

Studies utilizing fatty acid ethoxylation have reported yields ranging from 90 to 95 percent with reaction times typically between 1 to 6 hours [10] [11]. The process benefits from the use of alkanolamine catalysts, particularly triethanolamine, which provides enhanced selectivity and improved homolog distribution [11]. These catalysts are typically employed at concentrations of 0.5 to 1.5 percent by weight based on the fatty acid content [11].

The ethoxylation mechanism involves base-catalyzed ring-opening of ethylene oxide, followed by nucleophilic attack on subsequent ethylene oxide molecules [11] [12]. This process allows for precise control of the degree of ethoxylation through careful regulation of the ethylene oxide to fatty acid molar ratio [11]. Industrial implementations of this method often utilize continuous feeding strategies to maintain optimal reaction conditions [11].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis represents an emerging approach for the preparation of monodisperse polyethylene glycol derivatives [13]. This methodology utilizes stepwise coupling reactions on solid supports to achieve precise molecular weight control and enhanced product purity [13]. The solid-phase approach offers significant advantages in terms of purification efficiency and reaction selectivity compared to solution-phase methods [13].

The solid-phase synthesis cycle consists of three primary steps: deprotonation, Williamson ether formation, and protecting group removal [13]. Initial studies have demonstrated that this methodology can be conducted at room temperature, which provides significant advantages in terms of energy consumption and reaction control [13]. The use of potassium tert-butoxide as the deprotonating agent has proven effective for the activation of hydroxyl groups on solid-supported substrates [13].

Research has shown that solid-phase synthesis can achieve yields of 80 to 90 percent while maintaining high selectivity for the desired products [13]. The methodology demonstrates particular advantages in the synthesis of asymmetric polyethylene glycol derivatives, which are challenging to prepare using conventional solution-phase methods [13]. The solid-phase approach eliminates the need for chromatographic purification of intermediates, significantly simplifying the overall synthetic process [13].

The coupling reactions utilize tosylate-activated monomers in excess to drive the Williamson ether formation to completion [13]. Studies have demonstrated that 4,4-dimethoxytrityl protecting groups provide excellent stability under the reaction conditions while allowing selective removal under mild acidic conditions [13]. The solid-phase methodology has been successfully applied to the synthesis of polyethylene glycol chains containing up to twelve ethylene glycol units [13].

Catalytic Systems

Acid/Base Catalysts

4-Dodecylbenzenesulfonic acid represents a highly effective acid catalyst for polyethylene glycol esterification reactions [14]. Research has demonstrated that this catalyst provides excellent chemoselective properties under solvent-free conditions at room temperature [14]. Studies have shown that 4-dodecylbenzenesulfonic acid catalyst loadings of 0.2 millimoles can achieve conversion rates exceeding 94 percent within 5 minutes of reaction time [14].

The 4-dodecylbenzenesulfonic acid catalytic system demonstrates remarkable reusability characteristics [14]. Recovery studies have shown that the catalyst can be efficiently extracted from reaction mixtures using acidic aqueous solutions followed by diethyl ether extraction [14]. The recovered catalyst maintains its catalytic activity through multiple reaction cycles without significant decrease in performance [14].

Potassium tert-butoxide has emerged as a superior base catalyst for polyethylene glycol esterification compared to other alkoxide catalysts [27]. Comparative studies have revealed that potassium tert-butoxide provides enhanced selectivity and activity relative to potassium methoxide, potassium ethoxide, and potassium butoxide [27]. Research has demonstrated that potassium tert-butoxide can achieve product yields exceeding 90 percent by weight under optimized reaction conditions [27].

The potassium tert-butoxide catalytic system operates through a homogeneous mechanism that provides excellent mass transfer characteristics [27]. Studies have shown that catalyst loadings of 0.5 to 1.5 percent by weight relative to the substrate provide optimal performance [10] [27]. The base catalyst facilitates the nucleophilic attack of hydroxyl groups on ester precursors, resulting in enhanced reaction rates and selectivity [27].

Intercalation studies using hydrotalcite-supported potassium tert-butoxide have been investigated as heterogeneous alternatives to homogeneous base catalysts [27]. Although these heterogeneous systems demonstrate lower activity compared to homogeneous potassium tert-butoxide, they offer advantages in terms of catalyst recovery and separation [27]. Research has shown that hydrotalcite-intercalated systems can achieve conversion rates of approximately 65 percent by weight [27].

Solid Acid Catalysts

Sulfated zirconia represents a highly effective solid acid catalyst for esterification reactions involving polyethylene glycol derivatives [15] [26] [30]. Research has demonstrated that sulfated zirconia catalysts provide excellent activity and selectivity for carboxylic acid esterification under mild reaction conditions [15] [26]. Studies have shown that these catalysts can achieve conversion rates ranging from 88 to 95 percent depending on the specific preparation method and reaction conditions [26].

The catalytic performance of sulfated zirconia is directly related to its surface acidity and porous structure [26] [30]. Research has revealed that sulfation induces a transition from amphoteric character to strong Brønsted-Lewis acid pairs, which are responsible for the enhanced catalytic activity [30]. Studies have demonstrated that sulfated zirconia with pore diameters of approximately 17.81 nanometers provides superior catalytic performance compared to materials with smaller pore sizes [26].

Mesoporous sulfated zirconia nanoparticles have been developed to enhance mass transfer and accessibility to active sites [26]. These materials demonstrate conversion rates of up to 95 percent for esterification reactions conducted at 80 degrees Celsius [26]. The mesoporous structure facilitates molecular circulation throughout the catalytic cycle, resulting in improved reaction kinetics [26].

The preparation method significantly influences the catalytic properties of sulfated zirconia materials [26] [30]. Research has shown that the use of ammonium sulfate as the sulfating agent provides materials with enhanced thermal stability and acidity compared to sulfuric acid-treated samples [30]. Studies have demonstrated that optimal sulfur loadings of 1.7 weight percent or higher are required to achieve maximum catalytic activity [30].

Reusability studies have confirmed that sulfated zirconia catalysts maintain their activity through multiple reaction cycles [15] [26]. The solid nature of these catalysts facilitates easy separation from reaction products and enables straightforward catalyst recovery [15]. Research has shown that the catalysts can be recycled numerous times without significant loss of catalytic performance [15].

Industrial-Scale Production

Batch vs. Continuous Processes

Industrial production of polyethylene glycol 400 dilaurate can be accomplished through either batch or continuous processing methodologies, each offering distinct advantages and limitations [16] [17] [18]. Batch processes provide greater flexibility in terms of product formulation and reaction parameter adjustment, making them suitable for smaller-scale production and product development activities [18] [23]. Continuous processes offer superior efficiency and consistency, particularly advantageous for large-scale commercial production [16] [23].

Batch processing typically involves charging all reactants into a stirred reactor vessel, followed by heating to the desired reaction temperature under controlled atmospheric conditions [18]. The reaction proceeds for a predetermined time period, after which the product is cooled and transferred for downstream processing [18]. Research has demonstrated that batch processes can achieve product yields of 90 to 95 percent with reaction times ranging from 4 to 24 hours [7] [18].

Continuous processing utilizes specialized reactor configurations such as continuous stirred-tank reactors to maintain steady-state reaction conditions [16] [23]. Studies have shown that continuous processes can achieve higher product yields of 95 to 98 percent while reducing overall processing time [23]. The continuous approach enables better heat and mass transfer control, resulting in more consistent product quality [16] [23].

Economic analyses have revealed that continuous processes generally require higher capital investment but provide lower operating costs compared to batch systems [23]. Research has indicated that capital expenditures for continuous production can be 20 to 76 percent lower than batch processes, depending on specific process configurations and scale [23]. Operating expenditures have been shown to range from 40 percent lower to 9 percent higher for continuous systems compared to batch operations [23].

Process intensification through continuous manufacturing offers significant advantages in terms of waste reduction and energy efficiency [23]. Studies have demonstrated that continuous processes generate lower waste streams and require less energy per unit of product compared to batch operations [23]. The improved process control available in continuous systems also enables more precise product specification control [16] [23].

Purification and Quality Control

Industrial purification of polyethylene glycol 400 dilaurate typically involves multiple separation and purification steps to achieve the required product specifications [21] [24]. Primary purification methods include distillation, crystallization, and extraction processes designed to remove unreacted starting materials and byproducts [21]. Advanced purification techniques such as membrane centrifugation and size exclusion chromatography are employed for specialized applications requiring higher purity grades [21].

Quality control specifications for polyethylene glycol 400 dilaurate encompass multiple analytical parameters to ensure product consistency and performance [2] [5] [33]. The saponification value, which ranges from 125 to 155 milligrams of potassium hydroxide per gram, provides a measure of the ester content and average molecular weight [2] [5] [33]. The acid value specification of less than or equal to 10.0 milligrams of potassium hydroxide per gram indicates the level of free fatty acids and unreacted carboxylic acid groups [2] [5] [33].

Physical appearance specifications require the product to be a clear yellow liquid at 25 degrees Celsius, indicating proper esterification and absence of crystalline impurities [2] [5] [33]. Color specifications typically limit the Gardner color to a maximum of 4, ensuring product aesthetic quality and indicating the absence of oxidative degradation [2] [5] [33]. Moisture content specifications of less than or equal to 1.0 percent by weight prevent hydrolysis reactions during storage [2] [5] [33].

Advanced analytical techniques are employed for comprehensive product characterization and quality assurance [24] [29] [35]. High-performance liquid chromatography provides detailed information about molecular weight distribution and impurity profiles [24] [29]. Gas chromatography-mass spectrometry enables identification and quantification of specific molecular species and potential contaminants [24]. Nuclear magnetic resonance spectroscopy confirms structural integrity and provides detailed molecular characterization [24] [35].

Process analytical technology implementation enables real-time monitoring and control of production processes [34]. Fourier transform infrared spectroscopy coupled with multivariate calibration methods provides rapid determination of reaction progress and product quality parameters [34]. These analytical approaches enable continuous quality monitoring and process optimization without the time delays associated with traditional analytical methods [34].

Table 1: Synthesis Pathways for Polyethylene Glycol 400 Dilaurate

Synthesis MethodReaction Temperature (°C)Reaction Time (hours)Yield (%)Selectivity
Direct Esterification130-1604-2485-98Moderate
Ethoxylation of Fatty Acids80-1801-690-95High
Solid-Phase SynthesisRoom Temperature48-7280-90High
Enzymatic Synthesis40-6024-4895-99Very High

Table 2: Catalytic Systems Performance

Catalyst TypeLoading (% w/w)Activity (Conversion %)SelectivityRecovery/Reusability
p-Toluenesulfonic Acid0.4-4.090-95ModerateDifficult
Sulfuric Acid0.1-1.085-90ModerateDifficult
4-Dodecylbenzenesulfonic Acid0.2-0.594HighEasy
Potassium tert-Butoxide0.5-1.592-95HighModerate
Sulfated Zirconia5-1588-95HighEasy
Lipase (Candida species)1-598.9Very HighModerate

Table 3: Quality Control Specifications for Polyethylene Glycol 400 Dilaurate

ParameterSpecificationTest Method
Appearance (25°C)Clear Yellow LiquidVisual inspection
Saponification Value (mg KOH/g)125-155HG/T 3505
Acid Value (mg KOH/g)≤10.0GB/T 6365
Hydroxyl Value (mg KOH/g)≤25ASTM D1957
Color (Gardner)≤4Gardner Color Scale
Moisture Content (% w/w)≤1.0GB/T 7380
pH (5% solution)5.5-7.0pH meter

Table 4: Batch vs. Continuous Process Comparison

ParameterBatch ProcessContinuous Process
Production RateLowerHigher
Product Quality ConsistencyVariableHigh
Capital InvestmentLowerHigher
Operating CostsHigherLower
FlexibilityHighLimited
Scale-up EaseModerateEasier
Product Purity90-95%95-98%
Waste GenerationHigherLower

PEG 400 dilaurate exhibits a distinctive set of physicochemical properties that define its performance characteristics across various applications. These properties encompass structural and molecular characteristics, surface activity parameters, and solubility behavior that collectively determine its functional utility as an emulsifier and surfactant.

Structural and Molecular Characteristics

PEG 400 dilaurate possesses a unique molecular architecture characterized by a polyethylene glycol backbone with an average molecular weight of 400 daltons, terminated by two lauric acid ester groups [1] [2]. The compound conforms to the general molecular formula C₁₁H₂₅COO(CH₂CH₂O)ₙCOC₁₁H₂₅, where the polyethylene glycol chain provides hydrophilic character while the lauric acid moieties contribute lipophilic properties [2] [3]. This amphiphilic structure is fundamental to its surfactant properties and governs its behavior at interfaces.

Physical characterization reveals PEG 400 dilaurate as a clear yellow to pale yellow liquid at 25°C [1] [2], with a specific gravity of approximately 1.0 [2]. The compound exhibits excellent thermal stability under normal processing conditions, maintaining its liquid state across a broad temperature range. Analytical parameters include a saponification value ranging from 125-155 mg KOH/g and an acid value not exceeding 10 mg KOH/g [1] [2], indicating high purity and low free acid content.

Hydrophilic-Lipophilic Balance

The hydrophilic-lipophilic balance of PEG 400 dilaurate represents a critical parameter determining its emulsification behavior and application suitability. Experimental determinations and theoretical calculations consistently indicate an HLB value ranging from 9.7 to 10.8 [4] [5] [6], positioning this compound within the oil-in-water emulsifier category [4] [5]. This HLB range indicates a moderate predominance of hydrophilic character, making the compound particularly effective for creating stable oil-in-water emulsions.

The HLB value reflects the relative contributions of the hydrophilic polyethylene glycol backbone and the lipophilic lauric acid chains [7]. At an HLB of approximately 10, PEG 400 dilaurate demonstrates optimal balance for penetrating both aqueous and oil phases while maintaining interfacial activity [4] [5]. This characteristic enables the compound to function effectively as a coupling agent between immiscible phases and facilitates the formation of stable dispersions.

Comparative analysis with related compounds demonstrates that PEG 400 dilaurate occupies an optimal position within the emulsifier spectrum. Lower molecular weight variants exhibit higher HLB values, while higher molecular weight analogs show decreased hydrophilic character [8] [6]. The specific HLB range of PEG 400 dilaurate makes it particularly suitable for applications requiring moderate emulsification strength without excessive water solubility.

Thermal Stability and Phase Behavior

Thermal characterization of PEG 400 dilaurate reveals excellent stability across the temperature ranges typically encountered in industrial processing and application conditions. The compound maintains its liquid phase at ambient temperature with no detectable phase transitions under normal storage conditions [9] [10]. Differential scanning calorimetry studies of related PEG compounds indicate that thermal transitions occur at significantly lower temperatures for PEG 400-based materials compared to higher molecular weight analogs [9] [10].

The thermal stability profile demonstrates that PEG 400 dilaurate remains stable up to approximately 150°C without significant structural changes [9] [11]. At temperatures between 150-200°C, minor viscosity changes may occur, but the fundamental chemical structure remains intact [11]. Above 200°C, potential thermal degradation may initiate, particularly with prolonged exposure [11]. This thermal behavior profile supports the compound's utility in moderate-temperature processing applications while indicating the need for temperature control in high-temperature environments.

Phase behavior studies reveal that PEG 400 dilaurate exhibits minimal subcooling effects compared to higher molecular weight polyethylene glycol derivatives [10]. The compound demonstrates rapid phase equilibration and maintains consistent physical properties across typical operational temperature ranges [9] [10]. This thermal stability contributes to consistent performance in formulations subjected to temperature variations during manufacturing, storage, and application.

Surface Activity

The surface activity of PEG 400 dilaurate stems from its amphiphilic molecular structure, enabling significant reduction of surface and interfacial tensions between immiscible phases. Surface tension measurements of pure PEG 400 indicate values of approximately 43.8 mN/m at 309K [12], providing a baseline for understanding the interfacial behavior of PEG 400 dilaurate systems.

Critical Micelle Concentration

While specific critical micelle concentration data for PEG 400 dilaurate was not directly identified in the literature, studies of related PEG-based surfactants provide insights into expected CMC behavior. PEG-based surfactants typically exhibit CMC values in the range of 10⁻⁴ to 10⁻⁵ M, with longer alkyl chains generally resulting in lower CMC values [13] [14]. The dilaurate structure, containing two twelve-carbon fatty acid chains, would be expected to produce a relatively low CMC compared to monolaurate analogs.

The critical micelle concentration represents the concentration threshold above which PEG 400 dilaurate molecules spontaneously organize into micellar structures [13] [15]. Below the CMC, individual molecules exist in solution and contribute to surface tension reduction through preferential adsorption at interfaces. Above the CMC, additional surfactant molecules form micelles in the bulk solution, with surface tension remaining relatively constant [15].

Temperature effects on CMC behavior follow established patterns for nonionic surfactants, with CMC values typically increasing with temperature due to enhanced molecular motion and reduced hydrophobic interactions [16] [14]. The specific temperature coefficient for PEG 400 dilaurate would be expected to follow similar trends observed for related PEG ester surfactants.

Emulsification Efficiency

PEG 400 dilaurate demonstrates excellent emulsification efficiency, particularly in oil-in-water systems where its HLB value provides optimal performance [4] [17] [18]. The compound's effectiveness as an emulsifier derives from its ability to reduce interfacial tension between oil and water phases while providing steric stabilization through the polyethylene glycol chains [17].

Emulsification efficiency depends on several factors including concentration, temperature, and the specific oil-water system being emulsified [17]. Higher concentrations of PEG 400 dilaurate generally result in greater emulsion stability, though excessive concentrations may lead to increased viscosity or gel formation [17]. The optimal concentration range typically falls between 2-15% depending on the specific application requirements [4].

The molecular structure of PEG 400 dilaurate contributes to emulsification efficiency through multiple mechanisms. The polyethylene glycol backbone provides hydrophilic anchoring in the aqueous phase, while the twin lauric acid chains penetrate into the oil phase [18] [19]. This dual-anchor configuration enhances interfacial film strength and reduces coalescence tendencies in emulsified systems [18].

Comparative studies demonstrate that PEG 400 dilaurate offers superior emulsification efficiency compared to shorter-chain PEG esters while maintaining better water dispersibility than longer-chain variants [8] [18]. This performance profile makes it particularly valuable for applications requiring stable emulsions with moderate viscosity characteristics.

Solubility and Compatibility

The solubility profile of PEG 400 dilaurate reflects its amphiphilic nature, demonstrating compatibility with both aqueous and organic solvent systems. This broad solubility range contributes significantly to its versatility in formulation applications and processing flexibility.

Aqueous vs. Organic Solvent Systems

PEG 400 dilaurate exhibits dispersible behavior in water, forming stable dispersions rather than true solutions [2] [5] [20]. This dispersibility enables effective incorporation into aqueous formulations while maintaining surfactant activity. The compound demonstrates enhanced solubility in hard water and salt solutions compared to many other surfactants, attributed to the nonionic nature of the polyethylene glycol backbone [21] [22].

In organic solvent systems, PEG 400 dilaurate shows excellent solubility in mineral oils, alcohols, and various polar organic solvents [23] [2] [21]. Specific solubility data indicates compatibility with methanol, ethanol, acetone, ethyl acetate, and triolein [23] [21]. The compound demonstrates limited solubility in aliphatic hydrocarbons but shows partial compatibility with aromatic hydrocarbon systems [21] [24].

The solubility behavior varies with temperature, generally increasing in both aqueous and organic systems as temperature rises [21]. This temperature dependence provides processing flexibility and enables formulation strategies that exploit temperature-dependent solubility characteristics [21]. The broad solubility profile facilitates use in diverse formulation matrices and processing conditions.

Compatibility with Polymers and Resins

PEG 400 dilaurate demonstrates excellent compatibility with various polymer and resin systems, making it valuable as a plasticizer, lubricant, and processing aid [21] [25] [26]. Compatibility studies reveal good interactions with cellulose derivatives, including nitrocellulose and ethyl cellulose, though compatibility varies with specific polymer types and molecular weights [21].

In resin systems, PEG 400 dilaurate functions effectively as a plasticizer for urea resins and as an antistatic agent for polyester, ABS, and nylon resins [26]. The compound's compatibility extends to thermoplastic and thermosetting systems, where it can improve processing characteristics and final product properties [25] [26].

The compatibility profile includes interactions with various waxes, natural oils, and synthetic polymers [21]. PEG 400 dilaurate shows good compatibility with castor oil, moderate compatibility with mineral oils, and limited compatibility with highly aliphatic systems [21]. These compatibility characteristics enable formulation flexibility and support diverse application requirements across multiple industries.

Dates

Last modified: 08-15-2023

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